Methyl 4-methyl-3-oxopent-4-enoate

Description

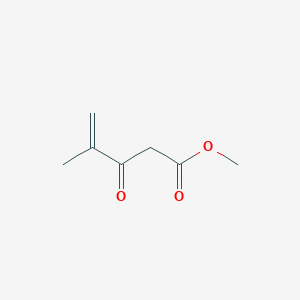

Methyl 4-methyl-3-oxopent-4-enoate is a methyl ester derivative featuring a conjugated enone system (α,β-unsaturated ketone) and a methyl substituent at the 4-position. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated based on ethyl ester analog data ). The compound’s structure includes:

- Enone functionality: A conjugated ketone and alkene, which enhances reactivity in cycloadditions and Michael additions.

- Ester group: The methyl ester at the terminal position influences solubility and stability.

Properties

CAS No. |

37734-09-1 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 4-methyl-3-oxopent-4-enoate |

InChI |

InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3 |

InChI Key |

UHLXTXULAPQFKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-methyl-3-oxopentanoic acid.

Reduction: 4-methyl-3-hydroxypent-4-enoate.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxopent-4-enoate (C₈H₁₂O₃)

Ethyl 3-methyl-4-oxopent-2-enoate (C₈H₁₂O₃)

- CAS No.: 107368-26-3 .

- Structural Distinction : The oxo group is at the 4-position, and the double bond is at position 2 (vs. position 4 in the target compound).

Methyl 3,3-dimethylpent-4-enoate (C₈H₁₂O₂)

Table 1. Comparative Properties of Methyl 4-methyl-3-oxopent-4-enoate and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₀O₃ | 142.15 | Enone, methyl ester, 4-methyl | Conjugated enone, steric hindrance |

| Ethyl 4-methyl-3-oxopent-4-enoate | C₈H₁₂O₃ | 156.18 | Enone, ethyl ester, 4-methyl | Increased hydrophobicity |

| Ethyl 3-methyl-4-oxopent-2-enoate | C₈H₁₂O₃ | 156.18 | Enone (shifted), ethyl ester | Altered conjugation pattern |

| Methyl 3,3-dimethylpent-4-enoate | C₈H₁₂O₂ | 156.18 | Terminal alkene, geminal dimethyl | No enone, higher steric bulk |

Biological Activity

Methyl 4-methyl-3-oxopent-4-enoate, an organic compound with significant potential in biological and medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated carbonyl structure, which contributes to its reactivity. The presence of both a ketone and an ester functional group allows for various chemical transformations that can be leveraged in biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can undergo hydrolysis to yield the corresponding acid and alcohol, which may then engage in biochemical pathways affecting cellular functions. Additionally, the keto group can participate in redox reactions, influencing its interactions with biomolecules.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of mitochondrial ATP synthase, similar to other compounds noted for their anticancer properties .

- Enzyme Interactions : The compound has been investigated for its potential to modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it has been shown to participate in the degradation of aromatic compounds through enzymatic pathways that include hydration and aldol fission reactions .

- Potential Therapeutic Applications : Due to its structural characteristics, this compound is being explored as a scaffold for drug development, particularly in the synthesis of novel therapeutic agents targeting metabolic disorders and cancers .

Case Studies

Several studies have highlighted the biological relevance of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the growth inhibitory effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 27 nM, suggesting potent anticancer activity comparable to established chemotherapeutics .

Case Study 2: Enzymatic Pathway Involvement

Research on the metabolism of aromatic compounds demonstrated that this compound serves as an intermediate in microbial degradation pathways. This highlights its role not only as a potential therapeutic agent but also as a participant in bioremediation processes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.